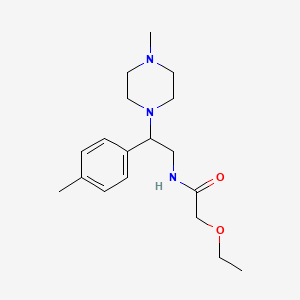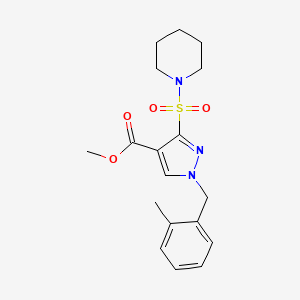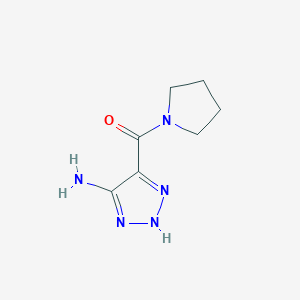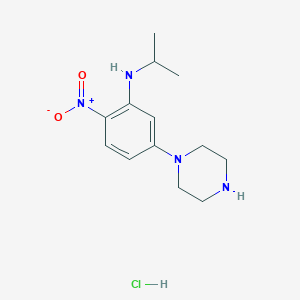
N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride, also known as IPA-3, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and mechanism of action.
Mécanisme D'action
N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride inhibits the activity of PAK1 by binding to its active site. PAK1 is a protein kinase that is involved in various cellular processes, including cell proliferation, migration, and survival. Overexpression of PAK1 has been linked to cancer progression and metastasis. By inhibiting PAK1 activity, N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride can reduce tumor growth and metastasis.
Biochemical and Physiological Effects
N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride has been shown to have several biochemical and physiological effects. Studies have shown that N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride can induce apoptosis (programmed cell death) in cancer cells, reduce tumor growth and metastasis, protect neurons from oxidative stress, and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride is its specificity for PAK1. This allows for targeted inhibition of PAK1 activity without affecting other cellular processes. However, one limitation of N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride. One area of research is the development of more potent and selective PAK1 inhibitors. Another area of research is the investigation of N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the potential applications of N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride in other diseases, such as neurodegenerative diseases and autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride involves several steps. The first step involves the preparation of 2-nitro-5-piperazin-1-ylaniline, which is then reacted with isopropyl chloroformate to obtain N-isopropyl-2-nitro-5-piperazin-1-ylaniline. Finally, this compound is treated with hydrochloric acid to obtain N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride.
Applications De Recherche Scientifique
N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer therapy. Studies have shown that N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride can inhibit the activity of a protein called PAK1, which is overexpressed in many types of cancer. Inhibition of PAK1 activity has been shown to reduce tumor growth and metastasis in preclinical models.
In addition to cancer therapy, N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride has also been studied for its potential applications in neurodegenerative diseases. Studies have shown that N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride can protect neurons from oxidative stress and reduce inflammation in the brain, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-nitro-5-piperazin-1-yl-N-propan-2-ylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2.ClH/c1-10(2)15-12-9-11(3-4-13(12)17(18)19)16-7-5-14-6-8-16;/h3-4,9-10,14-15H,5-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDFOWAPGINDHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

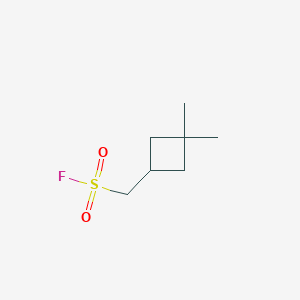
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2773715.png)
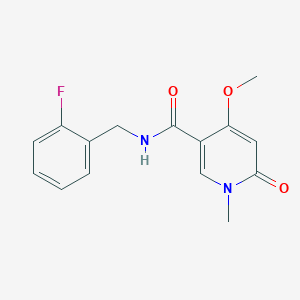
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2773718.png)
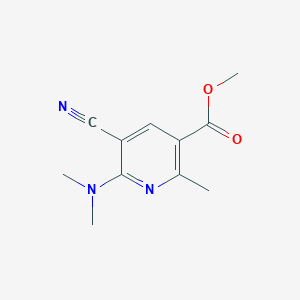
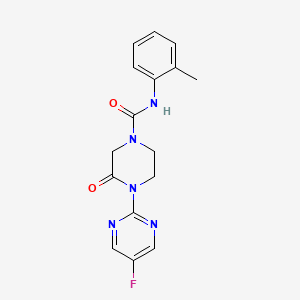

![N-Benzyl-3,6-dichloro-N-[(4-oxo-3H-quinazolin-2-YL)methyl]pyridine-2-carboxamide](/img/structure/B2773722.png)
![2-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2773725.png)
